Azlocillin

Description

This compound is a semisynthetic ampicillin-derived acylureido penicillin.

This compound has been reported in Apis cerana with data available.

This compound is a semisynthetic, extended spectrum acylampicillin with antibacterial activity. This compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the cross-linking of peptidoglycans, which are critical components of the bacterial cell wall. This prevents proper bacterial cell wall synthesis, thereby results in the weakening of the bacterial cell wall and eventually leading to cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for bacterial disease.

A semisynthetic ampicillin-derived acylureido penicillin.

See also: Amoxicillin (related); Ampicillin (broader); Ampicillin Sodium (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

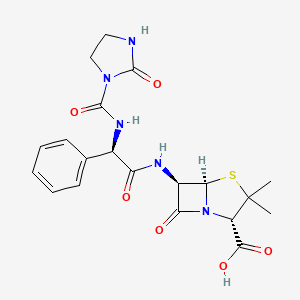

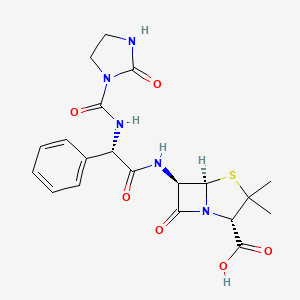

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWOMNBEOCYFNV-NFFDBFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022639 | |

| Record name | Azlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37091-66-0, 37091-65-9 | |

| Record name | Azlocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37091-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azlocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azlocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZLOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUM6H389W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Azlocillin: A Technical Guide to its Discovery, Synthesis, and Core Experimental Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Azlocillin is a broad-spectrum β-lactam antibiotic belonging to the acyl-ureidopenicillin class. Developed by Bayer in the late 1970s, it represented a significant advancement in the treatment of infections caused by Gram-negative pathogens, particularly Pseudomonas aeruginosa. This document provides a comprehensive technical overview of the history of this compound's discovery, its chemical synthesis, mechanism of action, and the experimental protocols used to characterize its antimicrobial activity. Quantitative data on its in vitro efficacy are presented, and key processes are visualized through detailed diagrams to support research and development professionals.

Discovery and Development History

The development of this compound emerged from a concerted effort by pharmaceutical companies in the post-penicillin era to overcome the limitations of earlier antibiotics, namely the rise of resistant bacterial strains. Bayer AG, leveraging its historical strength in chemical synthesis, was a key player in the evolution of semi-synthetic penicillins.[1] The research imperative was to expand the antibacterial spectrum of ampicillin to include challenging nosocomial pathogens.

This led to the investigation of acyl-ureido derivatives of ampicillin, a class of compounds that includes this compound, mezlocillin, and piperacillin.[2][3] These were specifically designed for enhanced activity against problematic Gram-negative bacteria.[4] Key research published by H. B. Koenig and colleagues at Bayer in the early 1980s detailed the synthesis and chemical properties of this compound, marking the culmination of this research program.[5] The original synthesis pathways were protected by patents, including FR 2100682 and U.S. Patent 3,933,795.[5] this compound was subsequently marketed under trade names such as Securopen and demonstrated greater in vitro potency than preceding carboxypenicillins like carbenicillin and ticarcillin.[4][5]

Chemical Synthesis

The synthesis of this compound is a semi-synthetic process starting from the core penicillin scaffold, 6-aminopenicillanic acid (6-APA). The process involves the covalent coupling of 6-APA with a specialized, activated side chain derived from D-phenylglycine.

Synthesis Pathway

The key transformation is the acylation of the primary amine of 6-APA. A common synthetic route involves three main stages:

-

Side Chain Activation: The side chain, (2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetic acid, is synthesized first. This begins with D-phenylglycine, which is reacted with a reagent like 1-chlorocarbonyl-2-imidazolidinone to form the ureido linkage.

-

Coupling Reaction: The activated carboxyl group of the phenylglycine derivative is then coupled with the 6-amino group of 6-APA. This amide bond formation is the central step in creating the final molecule. An alternative, efficient method involves activating the phenylglycine analogue with a coupling agent such as 1,3-dimethyl-2-chloro-1-imidazolinium chloride before condensation with 6-APA.[5]

-

Purification: The final product is isolated and purified using standard techniques like crystallization to yield this compound as a white crystalline powder.

Example Experimental Protocol: Acylation of 6-APA

This protocol is a representative summary based on established principles of penicillin synthesis and is intended for illustrative purposes.

-

Preparation of Activated Side Chain: (2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetic acid (1.1 equivalents) is dissolved in a suitable anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere (N₂). The solution is cooled to 0-5°C.

-

Activation: A coupling agent (e.g., dicyclohexylcarbodiimide or an activating agent like 1,3-dimethyl-2-chloro-1-imidazolinium chloride) (1.1 equivalents) is added portion-wise, and the mixture is stirred for 1-2 hours at low temperature to form the activated ester or intermediate.

-

Preparation of 6-APA Solution: In a separate reaction vessel, 6-aminopenicillanic acid (6-APA) (1.0 equivalent) is suspended in a mixture of water and a suitable organic solvent. The pH is adjusted to approximately 7.5-8.0 with a base (e.g., triethylamine or sodium bicarbonate solution) to dissolve the 6-APA and ensure its amino group is deprotonated.

-

Coupling Reaction: The pre-activated side chain solution is added slowly to the 6-APA solution, maintaining the temperature below 10°C and the pH between 7.0 and 8.0 by continuous addition of the base. The reaction is monitored by HPLC until completion (typically 2-4 hours).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and acidified to a pH of ~2.0 with a mineral acid (e.g., HCl). This precipitates the crude this compound product. The solid is collected by filtration, washed with cold water, and then with a non-polar organic solvent (e.g., diethyl ether).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure this compound.

Mechanism of Action

Like all β-lactam antibiotics, this compound's bactericidal effect stems from its ability to disrupt the synthesis of the bacterial cell wall.[6]

-

Target Binding: this compound penetrates the outer membrane of Gram-negative bacteria and binds to specific Penicillin-Binding Proteins (PBPs) located in the periplasmic space.[3] These PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: The structurally strained β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate.[6] This allows it to acylate the active site of the PBP transpeptidase domain, forming a stable, covalent bond. This irreversible inhibition prevents the cross-linking of peptidoglycan chains.

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis, combined with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a compromised cell wall, loss of osmotic stability, and ultimately, cell lysis.[3]

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity, particularly noted for its efficacy against Pseudomonas aeruginosa.[4] The following tables summarize its in vitro activity against key medically significant organisms, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 4 - 8 | 12.5 - 16 | [5] |

| Escherichia coli | 8 - 16 | 32 - 64 | [5] |

| Proteus mirabilis | ≤ 12.5 | ≤ 12.5 | |

| Haemophilus influenzae | 0.03 - 0.5 | 1 - 2 | [5] |

| Enterobacter spp. | 12.5 | > 100 | |

| Klebsiella spp. | 32 | > 128 |

MIC₅₀/₉₀: Concentration required to inhibit 50% and 90% of isolates, respectively. Data compiled from multiple studies; ranges may vary based on testing conditions and isolate populations.

Table 2: Comparative Activity of this compound against P. aeruginosa

| Antibiotic | MIC Range (μg/mL) | Relative Potency | Reference(s) |

| This compound | 4 - 12.5 | ++++ | [4] |

| Ticarcillin | 16 - 64 | ++ | [4] |

| Carbenicillin | 32 - 128 | + | [4] |

| Mezlocillin | 16 - 64 | ++ |

Key Experimental Protocol: Broth Microdilution MIC Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment for characterizing an antibiotic. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[7][8]

Methodology

-

Prepare Antibiotic Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., sterile distilled water or buffer) to create a high-concentration stock solution.

-

Prepare Microdilution Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate. Perform a two-fold serial dilution of the this compound stock solution across the plate to achieve the desired final concentration range (e.g., from 128 μg/mL down to 0.25 μg/mL). Leave wells for positive (no drug) and negative (no bacteria) controls.

-

Prepare Bacterial Inoculum: Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Inoculate all wells except the negative control.

-

Incubation: Seal the plate or place it in a humidified container and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

References

- 1. This compound Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: a new broad spectrum penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. goldbio.com [goldbio.com]

Azlocillin's Activity Against Gram-Negative Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Azlocillin, a semisynthetic acylampicillin derivative, has historically been a significant antibiotic in the fight against serious Gram-negative bacterial infections. This technical guide provides an in-depth analysis of its spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and susceptibility testing workflows.

Spectrum of Activity Against Gram-Negative Bacteria

This compound exhibits a broad spectrum of activity against a range of Gram-negative bacteria, with notable potency against Pseudomonas aeruginosa. Its efficacy extends to various members of the Enterobacteriaceae family and other clinically relevant Gram-negative bacilli.

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of this compound against key Gram-negative pathogens is summarized in the tables below, presenting Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| 582 | ≤12.5 | - | - |

| 50 | 2.0 | 64.0 | - |

Note: Data compiled from multiple studies. "-" indicates data not available.

Table 2: In Vitro Activity of this compound against Enterobacteriaceae

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | - | - | - |

| Klebsiella spp. | - | - | - | - |

| Enterobacter spp. | - | - | - | - |

| Serratia spp. | - | - | - | - |

| Proteus spp. (indole-positive) | - | - | - | - |

| Proteus spp. (indole-negative) | - | - | - | - |

Note: While qualitative data indicates activity against these organisms, specific MIC50 and MIC90 values for this compound were not consistently available in the reviewed literature for a comprehensive comparative table.

Studies have shown that this compound is more active against Pseudomonas aeruginosa than carbenicillin and ticarcillin. Against other Gram-negative bacilli, its activity is comparable to or slightly less than that of mezlocillin and piperacillin. It is important to note that this compound is susceptible to degradation by various beta-lactamase enzymes, which can confer resistance in some bacterial strains.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity relies on standardized laboratory procedures. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic.

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth medium.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The surface of a Mueller-Hinton agar plate is then evenly inoculated with the swab to create a bacterial lawn.

-

Disk Placement: Paper disks impregnated with a standard concentration of this compound (e.g., 75 µg) are placed on the agar surface using sterile forceps.

-

Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for 16-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the antibiotic disk, where bacterial growth is inhibited, is measured in millimeters.

-

Interpretation: The measured zone diameter is compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant to this compound.

Broth Microdilution Method (for MIC Determination)

This method provides a quantitative measure of an antibiotic's potency.

-

Antibiotic Dilution Series: A series of two-fold dilutions of this compound is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the Kirby-Bauer method.

-

Inoculation: Each well of the microtiter plate is inoculated with a standardized concentration of the test bacterium.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).

-

MIC Determination: The wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in a well that shows no visible growth.

Mechanism of Action

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

-

Penetration of the Outer Membrane: In Gram-negative bacteria, this compound must first traverse the outer membrane to reach its target.

-

Binding to Penicillin-Binding Proteins (PBPs): In the periplasmic space, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.

-

Inhibition of Peptidoglycan Synthesis: By inhibiting the transpeptidase activity of PBPs, this compound prevents the cross-linking of peptidoglycan chains.

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Azlocillin: An In-Depth Technical Guide to In Vitro Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of azlocillin, an acylureido penicillin antibiotic. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed experimental protocols, quantitative data, and visual representations of its mechanism of action.

In Vitro Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data regarding the in vitro activity and properties of this compound.

Table 1: In Vitro Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Protein Binding | 20% - 46% | |

| Metabolism | Minimal | |

| Half-life (in vitro simulation) | Approximately 1 hour | [1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Various Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | 197 | 8 | 32 | 1 - >128 | [2][3] |

| Escherichia coli | 197 | 16 | 64 | 2 - >128 | [2] |

| Klebsiella pneumoniae | 197 | 32 | 128 | 4 - >128 | [2] |

| Enterobacter spp. | - | - | - | - | [3] |

| Proteus mirabilis | - | - | - | - | [3] |

| Staphylococcus aureus (methicillin-susceptible) | 197 | 2 | 4 | 0.5 - 8 | [2] |

| Enterococcus faecalis | - | - | - | - | [4] |

Note: MIC values can vary depending on the testing methodology and the specific strains tested.

Table 3: In Vitro Time-Kill Kinetics of this compound against Pseudomonas aeruginosa

| Concentration (x MIC) | Time (hours) | Mean Log₁₀ Reduction in CFU/mL | Reference |

| 2 x MIC | 2 | >1 | [5] |

| 2 x MIC | 4 | ~2 | [6] |

| 4 x MIC | 2 | >2 | [5] |

| 4 x MIC | 6 | >3 | [1] |

Note: The rate of killing by this compound is generally not concentration-dependent above a certain threshold[6].

Table 4: Post-Antibiotic Effect (PAE) of this compound

| Bacterial Species | Concentration (x MIC) | Duration of PAE (hours) | Reference |

| Pseudomonas aeruginosa | 2 - 4 x MIC | Weak or absent | [7] |

| Gram-positive cocci | 2 - 4 x MIC | Moderate | [7][8] |

Note: β-lactam antibiotics, including this compound, generally exhibit a weak or absent post-antibiotic effect against Gram-negative bacilli[7].

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the pharmacodynamics of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), adjusted for cations as necessary

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Sterile diluents (e.g., water, DMSO) for antibiotic stock solution

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile diluent.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB directly in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays evaluate the rate and extent of bactericidal activity of an antimicrobial agent over time.

Materials:

-

This compound

-

Log-phase bacterial culture (approximately 10⁶ CFU/mL)

-

Mueller-Hinton Broth (MHB)

-

Sterile flasks or tubes

-

Shaking incubator (37°C)

-

Sterile saline or broth for serial dilutions

-

Agar plates for colony counting

Procedure:

-

Preparation: Prepare flasks containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without antibiotic.

-

Inoculation: Inoculate each flask with the log-phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth. Plate the dilutions onto appropriate agar plates.

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Materials:

-

This compound

-

Log-phase bacterial culture

-

Mueller-Hinton Broth (MHB)

-

Centrifuge and sterile tubes

-

Spectrophotometer or equipment for viable cell counting

Procedure:

-

Exposure: Expose a log-phase bacterial culture (approximately 10⁷ CFU/mL) to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is treated identically but without the antibiotic.

-

Removal of Antibiotic: After the exposure period, remove the this compound by either a 1:1000 dilution into pre-warmed, antibiotic-free MHB or by centrifugation, washing the pellet with sterile saline, and resuspending in fresh MHB.

-

Regrowth Monitoring: Incubate both the test and control cultures. At regular intervals, determine the bacterial count (CFU/mL) or monitor the optical density.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C , where:

-

T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

-

C is the time required for the viable count in the untreated control culture to increase by 1 log₁₀.

-

Mechanism of Action and Signaling Pathway

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] This process is primarily achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs).[11] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains, providing structural integrity to the cell wall.[9][] By inhibiting this process, this compound leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[4][10]

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

The diagram above illustrates how this compound inhibits bacterial cell wall synthesis. This compound enters the periplasmic space of the bacterium and covalently binds to Penicillin-Binding Proteins (PBPs). This binding inactivates the PBPs, preventing them from catalyzing the cross-linking of peptidoglycan chains. The inhibition of this crucial step in cell wall synthesis leads to a weakened cell wall and subsequent cell lysis.

This in-depth technical guide provides a solid foundation for researchers and professionals working with this compound. The presented data and protocols can be utilized to design and execute further in vitro studies, contributing to a deeper understanding of this important antibiotic and its potential applications.

References

- 1. Combined action of decreasing concentrations of this compound and sisomicin on Pseudomonas aeruginosa as assessed in a dynamic in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.mdedge.com [cdn.mdedge.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound can be the potential drug candidate against drug-tolerant Borrelia burgdorferi sensu stricto JLB31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-survival studies for quantifying effects of this compound and tobramycin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 10. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Crystal structures of penicillin‐binding protein 3 in complexes with this compound and cefoperazone in both acylated and deacylated forms - PMC [pmc.ncbi.nlm.nih.gov]

Azlocillin Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of the acylureidopenicillin antibiotic, azlocillin. The document details the primary hydrolytic degradation route and discusses other potential degradation mechanisms, including oxidation, photolysis, and thermolysis. It presents available quantitative data, outlines experimental protocols for analysis, and includes visualizations of the degradation pathways and analytical workflows to support research and drug development efforts.

Introduction to this compound Stability

This compound is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Like other penicillins, the chemical stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. The degradation of this compound can lead to a loss of antibacterial activity and the formation of potential immunogenic byproducts.[3][4] The primary driver of this compound degradation is the hydrolysis of the strained β-lactam ring, a reaction that is highly dependent on pH.[5][6]

Hydrolytic Degradation Pathway

The most well-characterized degradation pathway for this compound is hydrolysis, which involves the cleavage of the β-lactam ring. This process leads to the formation of inactive metabolites, primarily this compound penicilloic acid. Under acidic conditions, this compound penicilloic acid can further degrade to form this compound penilloic acid.

Formation of this compound Penicilloic Acid

In aqueous solutions, particularly under neutral to alkaline conditions, the amide bond within the β-lactam ring of this compound is hydrolyzed. This reaction opens the four-membered ring to form this compound penicilloic acid. This byproduct lacks the antibacterial activity of the parent molecule as the intact β-lactam ring is essential for inhibiting bacterial cell wall synthesis.[5][6]

Formation of this compound Penilloic Acid

In acidic environments, this compound penicilloic acid can undergo further rearrangement and decarboxylation to yield this compound penilloic acid.[7]

Below is a diagram illustrating the hydrolytic degradation pathway of this compound.

References

A Comparative Analysis of Azlocillin and Other Acylureidopenicillins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of azlocillin and other prominent acylureidopenicillins, including mezlocillin, piperacillin, and apalcillin. Acylureidopenicillins are a class of extended-spectrum β-lactam antibiotics renowned for their activity against a wide range of Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document elucidates their core chemical structures, mechanism of action, comparative antibacterial spectra, and pharmacokinetic profiles. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.

Introduction

The acylureidopenicillins are a significant subgroup of the penicillin class of antibiotics, characterized by the presence of an acylamino side chain with a ureido group. This structural feature enhances their spectrum of activity compared to earlier penicillins, enabling them to target a broader range of Gram-negative pathogens. This compound, mezlocillin, piperacillin, and apalcillin have been pivotal in the management of serious bacterial infections, especially those caused by opportunistic pathogens in hospitalized patients.[1] This guide aims to provide a comprehensive technical comparison of these agents to inform research and drug development efforts.

Chemical Structures

The fundamental structure of the acylureidopenicillins is based on the 6-aminopenicillanic acid (6-APA) core, with variations in the acyl side chain influencing their antibacterial spectrum and pharmacokinetic properties.

| Acylureidopenicillin | Chemical Structure |

| This compound |

|

| Mezlocillin |

|

| Piperacillin |

|

| Apalcillin |

[2] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Acylureidopenicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death. The primary targets of these antibiotics are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan strands. By acylating the active site of these enzymes, acylureidopenicillins effectively inactivate them, halting cell wall synthesis.

Bacterial Cell Wall Synthesis Pathway

The following diagram illustrates the key stages of bacterial cell wall synthesis and the point of inhibition by acylureidopenicillins.

Comparative Antibacterial Spectrum

The in vitro activity of acylureidopenicillins varies, with piperacillin generally exhibiting the broadest spectrum. This compound is particularly potent against Pseudomonas aeruginosa. The following tables summarize the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for key bacterial species.

Table 1: In Vitro Activity against Pseudomonas aeruginosa

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| This compound | 4.0 - 16 | 32 - 128 | [1][3][4][5][6] |

| Mezlocillin | 16 - 64 | 128 - >256 | [1][3][4][5][6] |

| Piperacillin | 2.0 - 8.0 | 16 - 64 | [1][3][4][5][6] |

| Apalcillin | 4.0 - 8.0 | 16 - 32 |

Table 2: In Vitro Activity against Enterobacteriaceae

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| This compound | E. coli | 4.0 - 16 | 32 - 128 | [1][3][4][5][6] |

| Klebsiella spp. | 16 - 64 | 128 - >256 | [1][3][4][5][6] | |

| Mezlocillin | E. coli | 2.0 - 8.0 | 16 - 64 | [1][3][4][5][6] |

| Klebsiella spp. | 4.0 - 16 | 64 - 256 | [1][3][4][5][6] | |

| Piperacillin | E. coli | 1.0 - 4.0 | 8.0 - 32 | [1][3][4][5][6] |

| Klebsiella spp. | 2.0 - 8.0 | 32 - 128 | [1][3][4][5][6] | |

| Apalcillin | E. coli | 2.0 - 8.0 | 16 - 64 | |

| Klebsiella spp. | 4.0 - 16 | 64 - 256 |

Comparative Pharmacokinetics

The pharmacokinetic profiles of acylureidopenicillins influence their dosing regimens and clinical efficacy. The following table provides a comparative summary of key pharmacokinetic parameters.

| Parameter | This compound | Mezlocillin | Piperacillin | Apalcillin | Reference(s) |

| Half-life (t½) | 0.8 - 1.5 h | 0.8 - 1.3 h | 0.7 - 1.2 h | 1.1 - 1.3 h | [7][8] |

| Protein Binding | 25 - 46% | 20 - 40% | 16 - 22% | 40 - 50% | [7][8] |

| Volume of Distribution (Vd) | 0.19 - 0.22 L/kg | 0.17 - 0.23 L/kg | 0.18 - 0.30 L/kg | 0.24 - 0.28 L/kg | [7][8] |

| Renal Excretion (% of dose) | 45 - 65% | 55 - 70% | 60 - 80% | 20 - 30% | [7][8] |

| Total Body Clearance | 150 - 250 mL/min | 180 - 280 mL/min | 200 - 300 mL/min | 100 - 150 mL/min | [7][8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of acylureidopenicillins against bacterial isolates.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of acylureidopenicillins

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing 100 µL of the antibiotic dilution) with 10 µL of the diluted bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

Penicillin-Binding Protein (PBP) Competition Assay (Generalized Protocol)

This protocol describes a competitive binding assay to determine the relative affinity of different acylureidopenicillins for bacterial PBPs. This is a generalized method and may require optimization for specific bacterial species and experimental setups.

Materials:

-

Bacterial cell membranes containing PBPs

-

Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescently labeled penicillin derivative

-

Unlabeled acylureidopenicillins (this compound, mezlocillin, piperacillin, apalcillin) as competitors

-

Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or X-ray film (for radiolabeled assays)

Procedure:

-

Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to mid-log phase and harvest the cells by centrifugation. b. Lyse the cells (e.g., by sonication or French press) and isolate the cell membrane fraction by ultracentrifugation. c. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

Competition Binding: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of the unlabeled acylureidopenicillin for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C). b. Add a fixed, non-saturating concentration of the labeled penicillin to each tube and incubate for another defined period (e.g., 10-15 minutes) to allow binding to the available PBPs.

-

Separation and Detection: a. Stop the binding reaction (e.g., by adding a surplus of cold unlabeled penicillin or by rapid filtration). b. Separate the PBP-bound labeled penicillin from the unbound labeled penicillin. This can be achieved by SDS-PAGE.

-

Quantification and Analysis: a. Quantify the amount of labeled penicillin bound to each PBP band using densitometry of the autoradiogram/phosphorimage or fluorescence imaging. b. Plot the percentage of labeled penicillin binding against the concentration of the unlabeled competitor. c. Determine the IC₅₀ value, which is the concentration of the unlabeled acylureidopenicillin that inhibits 50% of the binding of the labeled penicillin. The IC₅₀ value is inversely proportional to the binding affinity of the competitor.

Conclusion

This compound and other acylureidopenicillins remain important tools in the arsenal against Gram-negative bacterial infections. While piperacillin often demonstrates the broadest in vitro spectrum, this compound maintains significant potency, particularly against P. aeruginosa. The choice of a specific agent depends on the target pathogen, its susceptibility profile, and the pharmacokinetic considerations for the individual patient. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians working with this critical class of antibiotics, facilitating ongoing efforts to optimize their use and develop novel antibacterial strategies.

References

- 1. This compound, mezlocillin, and piperacillin: new broad-spectrum penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apalcillin | C25H23N5O6S | CID 6602341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activity of this compound, ampicillin, mezlocillin, piperacillin, and ticarcillin, alone and in combination with an aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of piperacillin compared with that of ampicillin, ticarcillin, this compound, and mezlocillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative In Vitro Activity of this compound, Ampicillin, Mezlocillin, Piperacillin, and Ticarcillin, Alone and in Combination with an Aminoglycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccjm.org [ccjm.org]

- 7. Comparative pharmacokinetics of apalcillin and piperacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Half-Life of Azlocillin in Different Models

This technical guide provides a comprehensive overview of the biological half-life of azlocillin across various experimental models. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.

Quantitative Data Summary

The biological half-life of this compound exhibits significant variability depending on the model, subject's physiological condition, and dosage administered. The following tables summarize the reported half-life values.

Table 1: Biological Half-Life of this compound in Human Models

| Subject Population | Dosage | Route of Administration | Elimination Half-Life (t½β) | Citation |

| Healthy Adults | 15 mg/kg | IV Bolus | 0.79 hours | [1] |

| Healthy Adults | 30 mg/kg | IV Bolus | 0.89 hours | [1][2] |

| Healthy Adults | 80 mg/kg | 30-min IV Infusion | 1.10 - 1.11 hours | [1][2] |

| Healthy Adults | 1.0 g | IV | 0.9 hours | [3] |

| Healthy Adults | 5.0 g | IV | 1.5 hours | [3][4][5] |

| Healthy Adults | 2 g IV injection followed by 8 g over 4h | IV | 100 minutes (1.67 hours) | [6] |

| Adults with Renal Impairment (Creatinine Clearance 30-50 ml/min) | 80 mg/kg | 30-min IV Infusion | 2.03 hours | [2] |

| Adults with Renal Impairment (Creatinine Clearance 10-30 ml/min) | 80 mg/kg | 30-min IV Infusion | 4.01 hours | [2] |

| Adults with Renal Impairment (Creatinine Clearance <10 ml/min) | 80 mg/kg | 30-min IV Infusion | 5.66 - 6.0 hours | [2][5][7] |

| Anephric Subjects | Not Specified | Not Specified | 2.5 - 6.0 hours | [3] |

| Patients on Hemodialysis (during session) | 80 mg/kg | 30-min IV Infusion | 2.81 hours | [2][8] |

| Patients on Hemodialysis (between sessions) | 80 mg/kg | 30-min IV Infusion | 6.53 - 6.55 hours | [2][8] |

| Premature Neonates | Not Specified | Not Specified | ~4.5 hours | [7] |

| Neonates | Not Specified | Not Specified | ~2.6 - 3.0 hours | [3][7] |

| Infants | Not Specified | Not Specified | ~2.0 hours | [7] |

Table 2: Biological Half-Life of this compound in Animal Models

| Animal Model | Dosage | Route of Administration | Biological Half-Life | Citation |

| Rabbit | 50 mg or 100 mg | Subcutaneous | 1.35 hours | [9] |

| Dog | 100 mg/kg | Intra-arterial Bolus | 42 ± 11 minutes (0.7 hours) | [10] |

| Guinea Pig | 200 mg/kg | Intramuscular | Not explicitly stated, but retention in the inner ear was noted. | [11] |

| C3H/HeN Mice | 50 mg/kg | Not Specified (in vivo efficacy study) | Not explicitly determined. | [12] |

Experimental Protocols

The determination of this compound's half-life involves precise experimental procedures. Below are detailed methodologies compiled from the cited literature.

2.1. Pharmacokinetic Studies in Healthy and Renally Impaired Human Subjects

-

Study Design: Pharmacokinetic parameters were determined in healthy volunteers and patients with varying degrees of renal insufficiency.[2][13] A two-compartment open body model was frequently used for calculations.[1][2]

-

Drug Administration: this compound was administered intravenously, either as a bolus injection over a short period or as an infusion over 30 minutes.[1][2][8] Dosages ranged from 15 mg/kg to 80 mg/kg.[1][2] In some studies, fixed doses of 1 g to 5 g were used.[3][7]

-

Sample Collection: Blood samples were collected at various time points after drug administration to determine serum concentrations.[13] Urine was also collected over 24 hours to measure the amount of unchanged excreted drug.[1][7]

-

Analytical Method: Serum and urine concentrations of this compound were quantified using a microbiological agar diffusion method with Bacillus subtilis ATCC 6633 as the test organism.[13][14] High-Performance Liquid Chromatography (HPLC) in reverse phase has also been described as a simple, rapid, and sensitive method for assaying this compound.[10]

2.2. Pharmacokinetic Studies in Animal Models

-

Rabbit Model:

-

Dog Model:

-

Drug Administration: this compound was administered as a fast (1 min) intra-arterial bolus injection into the femoral artery at a dose of 100 mg/kg.[10]

-

Sample Collection: Plasma concentrations were measured in both the right femoral artery and the left femoral vein. Bone tissue samples were also collected.[10]

-

Analytical Method: this compound concentrations were determined by high-performance liquid chromatography (HPLC) in reverse phase.[10]

-

-

Guinea Pig Model:

Visualizations

3.1. Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a generalized workflow for determining the biological half-life of this compound.

Caption: Generalized workflow for determining the biological half-life of this compound.

3.2. Mechanism of Action of this compound

This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

References

- 1. Pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the pharmacokinetics and dose dependency of this compound in normal subjects and patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound after discontinuous intravenous administration of high dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Clinical pharmacokinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics of this compound in chronic renal failure and hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic studies of this compound, mezlocillin, cephalothin and sisomicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Bone and blood levels of this compound after intra-arterial injection in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of this compound in the perilymph of guinea pigs and otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound can be the potential drug candidate against drug-tolerant Borrelia burgdorferi sensu stricto JLB31 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of this compound in Persons with Normal and Impaired Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Azlocillin Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of azlocillin using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This information is crucial for assessing the antimicrobial susceptibility of bacterial strains, which is fundamental in both clinical diagnostics and drug development research.

Introduction

This compound is a broad-spectrum acylureido-penicillin antibiotic with notable activity against Pseudomonas aeruginosa. Determining the MIC of this compound is essential for understanding its potency against specific bacterial isolates and for monitoring the emergence of resistance. The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Data Presentation

The following table summarizes the quantitative data relevant to the this compound MIC assay, including a typical concentration range for testing and historical quality control (QC) ranges for reference strains. It is important to note that while this compound is no longer included in the latest Clinical and Laboratory Standards Institute (CLSI) guidelines, the historical data provided can serve as a valuable reference.

| Parameter | Details |

| Test Compound | This compound |

| Typical Concentration Range | 0.25 - 256 µg/mL |

| Quality Control Strains | Pseudomonas aeruginosa ATCC 27853Escherichia coli ATCC 25922Staphylococcus aureus ATCC 25923 |

| Historical MIC QC Range for P. aeruginosa ATCC 27853 * | 8 - 32 µg/mL |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for performing a broth microdilution MIC assay to determine the susceptibility of a bacterial strain to this compound.

Materials and Reagents

-

This compound powder (potency must be known)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes and sterile tips

-

Bacterial culture to be tested (e.g., Pseudomonas aeruginosa)

-

Quality control strains (P. aeruginosa ATCC 27853, E. coli ATCC 25922, S. aureus ATCC 25923)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Procedure

1. Preparation of this compound Stock Solution

-

Calculate the amount of this compound powder needed to prepare a stock solution of 1024 µg/mL, considering the potency of the powder.

-

Dissolve the calculated amount of this compound in a suitable sterile solvent (e.g., sterile distilled water). Ensure complete dissolution.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

The stock solution can be stored in aliquots at -20°C or below.

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution followed by a 1:2 dilution in the plate.

3. Preparation of this compound Dilutions in the Microtiter Plate

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the 1024 µg/mL this compound stock solution to well 1.

-

Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.

-

Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

4. Inoculation of the Microtiter Plate

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

5. Incubation

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting the Results

-

After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualizations

Experimental Workflow for this compound MIC Assay

Caption: Workflow of the this compound broth microdilution MIC assay.

Signaling Pathway (Not Applicable)

A signaling pathway diagram is not applicable for this protocol as it describes a laboratory procedure rather than a biological signaling cascade.

Application Note: Preparation of Azlocillin Solutions for In Vitro Susceptibility Testing

[AN-AZL001]

Introduction

Azlocillin is a broad-spectrum acylureido penicillin antibiotic with notable activity against Pseudomonas aeruginosa and other gram-negative bacteria, as well as some gram-positive organisms.[1] Accurate and reproducible in vitro antimicrobial susceptibility testing (AST) is crucial for determining the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific microorganism.[2] The preparation of this compound solutions is a critical first step in performing these assays. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for use in research and clinical laboratory settings, in accordance with established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[3]

Materials and Reagents

-

This compound sodium salt (reagent grade)

-

Sterile, deionized, or distilled water

-

Dimethyl sulfoxide (DMSO) (optional, for high concentration stock)

-

Sterile 0.22 µm syringe filters

-

Sterile tubes and glassware

-

Calibrated pipettes and tips

-

Vortex mixer

-

Analytical balance

Quantitative Data Summary

A summary of the key quantitative parameters for the preparation and storage of this compound solutions is provided below.

| Parameter | Value | Reference |

| Solubility | ||

| In Water | 50 mg/mL | [4][5] |

| In DMSO | 90 mg/mL | [6] |

| In Ethanol | 3 mg/mL | [6] |

| Stock Solution Storage | ||

| Lyophilized Powder | -20°C, desiccated, for up to 36 months | [7] |

| In Solution at -20°C | Up to 3 months (aliquoted) | [7] |

| In Solution at -80°C | Up to 6 months (aliquoted) | [1] |

| Short-term (refrigerated) | 2-8°C for up to 5 days | [8] |

Note: It is highly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles which can lead to degradation of the antibiotic.[1][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water

This protocol describes the preparation of a primary stock solution of this compound in water. Water is the recommended solvent for most applications.[4]

-

Potency Calculation: Before weighing, determine the potency of the this compound sodium salt powder from the manufacturer's certificate of analysis. The amount of powder needed will be adjusted based on its purity.

-

Formula: Weight (mg) = [Desired Concentration (mg/mL) x Volume (mL)] / [Potency (µg/mg) / 1000 (µg/mg)]

-

-

Weighing: Accurately weigh the calculated amount of this compound sodium salt powder using an analytical balance.

-

Dissolution: Add the weighed powder to a sterile container. Add a small amount of sterile water to create a slurry, then add the remaining volume of water to reach the final desired concentration of 10 mg/mL.

-

Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear to slightly hazy and colorless to faint yellow.[4]

-

Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a sterile container. This step is critical for aqueous solutions to prevent contamination.[1]

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, sterile, cryo-safe tubes (e.g., 1 mL aliquots). Label each aliquot clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[1][7]

Protocol 2: Preparation of Working Solutions for Broth Microdilution

This protocol outlines the preparation of serial dilutions of this compound for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]

-

Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL this compound stock solution at room temperature.

-

Intermediate Dilutions: Prepare a series of intermediate dilutions from the stock solution in a suitable sterile diluent, such as sterile water or the appropriate broth medium (e.g., Mueller-Hinton Broth).[10] These dilutions will be further diluted in the microtiter plate.

-

Microtiter Plate Preparation: In a 96-well microtiter plate, add the appropriate volume of broth to each well. Then, add the intermediate this compound dilutions to the wells to achieve the final desired concentrations for the assay. Typically, a two-fold serial dilution is performed across the plate.[10]

-

Inoculum Preparation and Addition: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).[10] Dilute the inoculum to the final target concentration and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for most aerobic bacteria).[9]

Protocol 3: Preparation of this compound-Containing Agar Plates for Agar Dilution

This protocol describes the preparation of agar plates with varying concentrations of this compound for MIC determination by agar dilution.[8]

-

Prepare Molten Agar: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar). Cool the molten agar to 48-50°C in a water bath.[8]

-

Prepare this compound Dilutions: Prepare a series of this compound dilutions in a sterile diluent at 10 times the final desired concentrations.

-

Addition of this compound to Agar: Add 1 part of each this compound dilution to 9 parts of molten agar. For example, add 2 mL of a 10x this compound solution to 18 mL of molten agar. Mix thoroughly by inverting the tube several times, avoiding the formation of bubbles.

-

Pouring Plates: Pour the this compound-containing agar into sterile petri dishes to a uniform depth. Allow the plates to solidify at room temperature on a level surface.[8]

-

Storage and Use: The plates can be used immediately or stored in sealed plastic bags at 2-8°C for up to 5 days.[8]

Visualizations

Caption: Workflow for preparing a sterile this compound stock solution.

Caption: Overview of this compound solution use in AST methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iacld.com [iacld.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C20H23N5O6S | CID 6479523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound sodium salt | Antibiotic | Parasite | TargetMol [targetmol.com]

- 7. shellchemtech.com [shellchemtech.com]

- 8. clsjournal.ascls.org [clsjournal.ascls.org]

- 9. amr.solutions [amr.solutions]

- 10. pdb.apec.org [pdb.apec.org]

Application Notes and Protocols: Synergistic Effects of Azlocillin and Aminoglycoside Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of azlocillin, an acylureido penicillin, and aminoglycosides represents a critical therapeutic strategy, particularly in the management of severe infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa. The synergistic interaction between these two classes of antibiotics enhances their bactericidal activity, can delay the emergence of resistant strains, and allows for potentially lower, less toxic doses of individual agents. This compound acts by inhibiting the synthesis of the bacterial cell wall, which is believed to facilitate the intracellular uptake of aminoglycosides. Aminoglycosides, in turn, inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. This dual mechanism of action results in a potent and often synergistic antimicrobial effect.

These application notes provide a summary of the synergistic activity, detailed protocols for in vitro and in vivo evaluation, and a visual representation of the underlying mechanisms and experimental workflows.

Data Presentation: Synergistic Activity of this compound-Aminoglycoside Combinations

The following table summarizes the quantitative data on the synergistic and additive effects of this compound in combination with various aminoglycosides against Pseudomonas aeruginosa. The Fractional Inhibitory Concentration (FIC) index is a common measure of the interaction between two antimicrobial agents.

| Aminoglycoside | Bacterial Strain(s) | FIC Index Range | Interpretation of Interaction | Reference(s) |

| Amikacin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [1][2] |

| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [1][2] | ||

| Gentamicin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [1][2] |

| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [1][2] | ||

| Tobramycin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [1][3] |

| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [1][3] | ||

| Netilmicin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [2] |

| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [2] | ||

| Sisomicin | Pseudomonas aeruginosa | ≤ 0.5 | Synergy in 28-42% of isolates | [1] |

| > 0.5 - 1.0 | Additive effect in 53-63% of isolates | [1] |

Interpretation of FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

Experimental Protocols

In Vitro Synergy Testing

1. Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic effect of the antibiotic combination.

Materials:

-

This compound and aminoglycoside (e.g., amikacin, gentamicin, tobramycin) stock solutions

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Pseudomonas aeruginosa isolate(s)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Protocol:

-

Prepare Inoculum: Culture the P. aeruginosa isolate on a suitable agar medium overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

-

Prepare Antibiotic Dilutions:

-

Dispense 50 µL of MHB into each well of the 96-well plate.[1]

-

In the first column, add 50 µL of a working solution of this compound (at 4x the highest desired concentration) to the first row and perform serial twofold dilutions down the column.

-

In the first row, add 50 µL of a working solution of the aminoglycoside (at 4x the highest desired concentration) to the first column and perform serial twofold dilutions across the row.

-

This creates a checkerboard of decreasing concentrations of both antibiotics.

-

-

Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well.[1]

-

Incubation: Incubate the plate at 35°C for 18-24 hours under aerobic conditions.[1]

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of each antibiotic alone and in combination.

-

Calculate FIC Index:

-

FIC of this compound = MIC of this compound in combination / MIC of this compound alone

-

FIC of Aminoglycoside = MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone

-

FIC Index = FIC of this compound + FIC of Aminoglycoside

-

2. Time-Kill Curve Assay

This dynamic method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

Materials:

-

This compound and aminoglycoside stock solutions

-

Mueller-Hinton Broth (MHB)

-

Pseudomonas aeruginosa isolate(s)

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

Protocol:

-

Prepare Inoculum: Grow an overnight culture of P. aeruginosa in MHB. Dilute the culture in fresh MHB to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.[4]

-

Set up Test Conditions: Prepare tubes or flasks containing:

-

Growth control (no antibiotic)

-

This compound alone (e.g., at 0.25x MIC)

-

Aminoglycoside alone (e.g., at 0.25x MIC)

-

This compound and aminoglycoside in combination (e.g., at 0.25x MIC of each)

-

-

Incubation and Sampling: Incubate all tubes at 37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Determine Viable Counts: Perform serial dilutions of each aliquot and plate on a suitable agar medium to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

In Vivo Efficacy Models

1. Neutropenic Murine Thigh Infection Model

This model is used to evaluate the efficacy of antibiotic combinations in an immunocompromised host.

Materials:

-

Female ICR mice (or other suitable strain)

-

Cyclophosphamide for inducing neutropenia

-

This compound and aminoglycoside for injection

-

Pseudomonas aeruginosa isolate

-

Syringes and needles for injection and euthanasia

-

Tissue homogenizer